1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Overview
Description
1-(3,4-Dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a compound belonging to the beta-carboline family, which is known for its diverse biological activities
Preparation Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions. The specific synthetic route for this compound can be outlined as follows:
Starting Materials: Tryptamine and 3,4-dimethoxybenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid or acetic acid.
Procedure: The tryptamine and 3,4-dimethoxybenzaldehyde are mixed in a suitable solvent like ethanol or methanol. The mixture is then heated under reflux for several hours, leading to the formation of the desired tetrahydro-beta-carboline product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity, as well as scaling up the process to accommodate larger quantities.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the tetrahydro-beta-carboline core.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as heating, stirring, and solvent use.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions due to its structural similarity to naturally occurring beta-carbolines.
Medicine: The compound exhibits potential pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. It is investigated for its ability to interact with various biological targets, such as enzymes and receptors.
Industry: In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, exerting neuroprotective effects.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other similar compounds, such as:
Harmine: Another beta-carboline alkaloid with known psychoactive and medicinal properties.
Harmaline: A beta-carboline derivative with similar pharmacological activities, including MAO inhibition and neuroprotection.
Tetrahydroharmine: A reduced form of harmine with distinct biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other beta-carbolines.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-22-16-8-7-12(11-17(16)23-2)18-19-14(9-10-20-18)13-5-3-4-6-15(13)21-19/h3-8,11,18,20-21H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOBULYVOVIYRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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